molecular formula C15H13N5 B5739043 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B5739043
M. Wt: 263.30 g/mol
InChI Key: PAHXYWLCKZJGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Properties

IUPAC Name

7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c1-2-12-13(10-6-4-3-5-7-10)15-18-9-11(8-16)14(17)20(15)19-12/h3-7,9H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHXYWLCKZJGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of deep eutectic solvents (DES) due to their benign environment, high yield, scalability, and simple work-up procedures . These methods provide several advantages, including improved reaction conditions and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various types of reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, 1,3-dicarbonyl compounds, and various oxidizing and reducing agents . The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 1,3-dicarbonyl compounds in the presence of hydrochloric acid can yield 3-oxobut-1-enylamino side chains or a trimethine chain linkage between two aminopyrazolo[1,5-a]pyrimidine nuclei .

Mechanism of Action

The mechanism of action of 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, inhibiting their activity and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural modifications, which allow for unique interactions with molecular targets and pathways. These modifications enhance its potential as an antitumor agent and its utility in various scientific research applications .

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